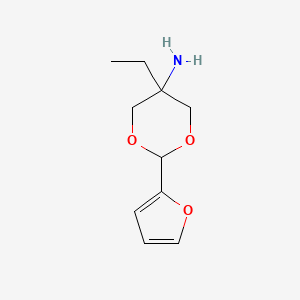
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine typically involves the formation of the furan ring followed by the construction of the dioxane ring. One common method involves the reaction of ethyl furan-2-carboxylate with appropriate reagents to form the desired dioxane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield furan oxides, while reduction may produce reduced furan derivatives. Substitution reactions can result in a variety of substituted furan compounds.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-Acetyl-5-methylfuran
- 2,5-Furandicarboxylic acid
- 5-Hydroxy-methylfurfural
Comparison
Compared to these similar compounds, 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine has a unique combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties. This uniqueness can make it more suitable for specific applications, such as in the synthesis of complex organic molecules or in drug development.
Propiedades
Número CAS |
39116-14-8 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C10H15NO3/c1-2-10(11)6-13-9(14-7-10)8-4-3-5-12-8/h3-5,9H,2,6-7,11H2,1H3 |
Clave InChI |
RNUJCSYAMACZFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)C2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


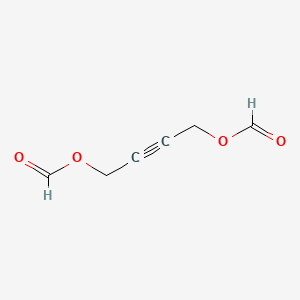

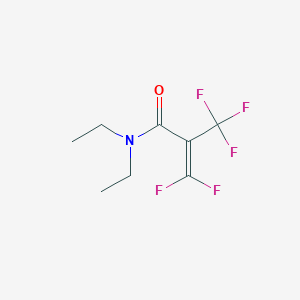
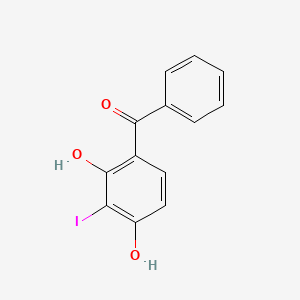

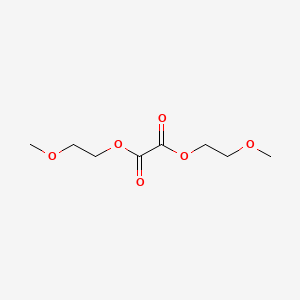
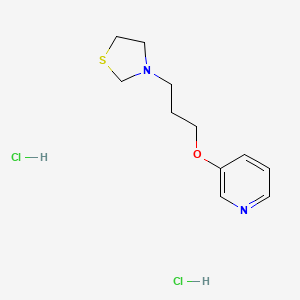

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
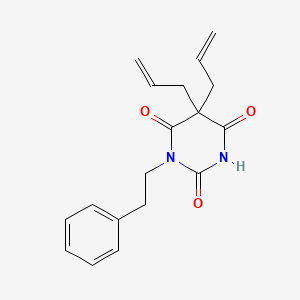

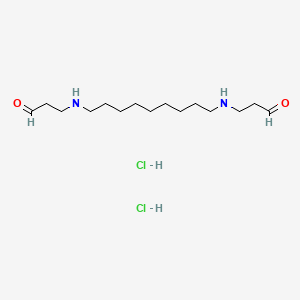
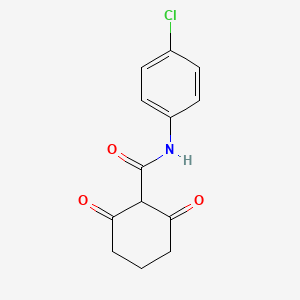
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
